REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1.Br[CH2:18][CH2:19][C:20]([O:22]CC)=[O:21].C(=O)(O)[O-].[Na+]>C(O)C>[F:16][C:2]([F:1])([F:15])[C:3]1[CH:4]=[C:5]([N:9]2[CH2:14][CH2:13][N:12]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])[CH2:11][CH2:10]2)[CH:6]=[CH:7][CH:8]=1 |f:2.3|
|
Name
|
|
Quantity
|
510 mg
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)N1CCNCC1)(F)F
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)OCC
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After the mixture was filtered
|
Type
|
DISSOLUTION
|
Details
|
the resulting solid was dissolved in 5 ml dioxane
|
Type
|
FILTRATION
|
Details
|
Solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)N1CCN(CC1)CCC(=O)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |